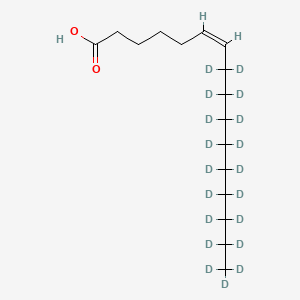

cis-6-Hexadecenoic Acid-d19

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-6-Hexadecenoic Acid-d19 is a deuterated form of cis-6-Hexadecenoic Acid, a monounsaturated fatty acid. This compound is primarily found in human skin and plays a significant role in various biological processes. The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of cis-6-Hexadecenoic Acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-6-Hexadecenoic Acid involves a multi-step synthetic process. One common method is the Wittig reaction, where a triphenylphosphonium salt reacts with an aldehyde to form an ester, which is then saponified to yield the desired acid . The reaction conditions typically involve the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of cis-6-Hexadecenoic Acid-d19 often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or chromatography to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions: cis-6-Hexadecenoic Acid-d19 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the double bond into an epoxide or diol.

Reduction: The double bond can be reduced to yield hexadecanoic acid.

Substitution: The carboxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the carboxyl group into other functional groups.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Hexadecanoic acid.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

cis-6-Hexadecenoic Acid-d19 is widely used in scientific research due to its unique properties:

Mechanism of Action

cis-6-Hexadecenoic Acid-d19 exerts its effects primarily through its interaction with cell membranes. It disrupts membrane integrity, increases membrane fluidity, and inhibits the electron transport chain in bacteria like Staphylococcus aureus . This leads to a loss of proton motive force and ultimately bacterial cell death. The compound also modulates the immune response by affecting the production of inflammatory mediators .

Comparison with Similar Compounds

Hexadecanoic Acid (Palmitic Acid): A saturated fatty acid with similar chain length but lacks the double bond.

cis-9-Hexadecenoic Acid: Another monounsaturated fatty acid with the double bond at a different position.

Stearic Acid: An 18-carbon saturated fatty acid.

Uniqueness: cis-6-Hexadecenoic Acid-d19 is unique due to its specific double bond position and deuterium labeling. This makes it particularly useful as an internal standard in analytical techniques and provides distinct biological activities compared to other fatty acids .

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

273.52 g/mol |

IUPAC Name |

(Z)-8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonadecadeuteriohexadec-6-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |

InChI Key |

NNNVXFKZMRGJPM-XZHWPFOISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCC=CCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B10782770.png)

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide](/img/structure/B10782771.png)

![(4S,5S,7E,9R,11Z,13S,15S,17S,19R,21R,25R,27R,27aS)-17-(Acetyloxy)-4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,25,26,27,27a-docosahydro-5,15,21-trihydroxy-25-[(1R)-1-hydroxyethyl]-11-(2-methoxy-2-oxoethylidene)-6,6,16,16-tetramethyl-2,23-dioxo-5,27](/img/structure/B10782781.png)

![4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-Butenoic acid](/img/structure/B10782798.png)

![[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B10782812.png)

![(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10782828.png)

![4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol](/img/structure/B10782857.png)